molecular formula C16H21N5OS B6752425 1-[4-(4-Cyclopropyl-1,2,4-triazol-3-yl)piperidin-1-yl]-3-(1,3-thiazol-4-yl)propan-1-one

1-[4-(4-Cyclopropyl-1,2,4-triazol-3-yl)piperidin-1-yl]-3-(1,3-thiazol-4-yl)propan-1-one

Cat. No.: B6752425
M. Wt: 331.4 g/mol
InChI Key: NLTFORVIMRXNHD-UHFFFAOYSA-N
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Description

1-[4-(4-Cyclopropyl-1,2,4-triazol-3-yl)piperidin-1-yl]-3-(1,3-thiazol-4-yl)propan-1-one is a complex organic compound that features a unique combination of a cyclopropyl group, a triazole ring, a piperidine ring, and a thiazole ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial and anticancer properties .

Preparation Methods

The synthesis of 1-[4-(4-Cyclopropyl-1,2,4-triazol-3-yl)piperidin-1-yl]-3-(1,3-thiazol-4-yl)propan-1-one typically involves multi-step reactions starting from readily available precursors. Industrial production methods would likely optimize these steps for scalability, ensuring high yield and purity through controlled reaction conditions and purification techniques .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the inhibition of their activity. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects . The exact molecular pathways involved can vary depending on the specific biological context.

Properties

IUPAC Name

1-[4-(4-cyclopropyl-1,2,4-triazol-3-yl)piperidin-1-yl]-3-(1,3-thiazol-4-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5OS/c22-15(4-1-13-9-23-11-17-13)20-7-5-12(6-8-20)16-19-18-10-21(16)14-2-3-14/h9-12,14H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLTFORVIMRXNHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=NN=C2C3CCN(CC3)C(=O)CCC4=CSC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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